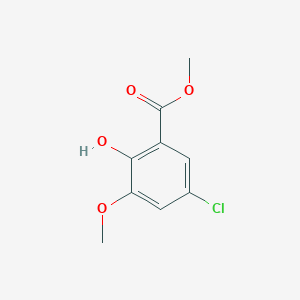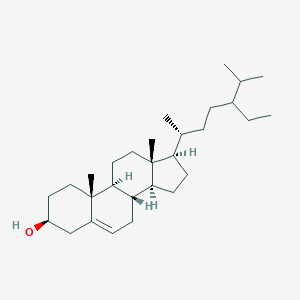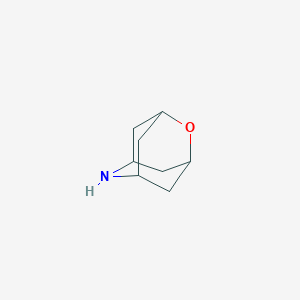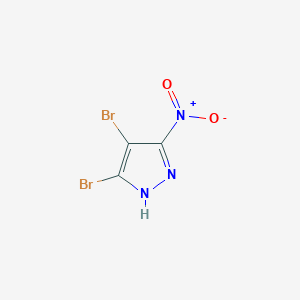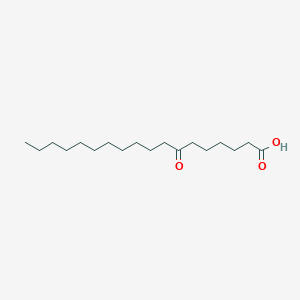
6-O-Vanilloylajugol
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of 6-O-Vanilloylajugol is C23H30O12 . The structures of all compounds were established by spectroscopic evidence (UV, IR, 1D and 2D NMR, LC-ESIMS) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 498.5 g/mol . It is a white or off-white crystalline powder with a spicy aroma . It is soluble in some organic solvents such as ethanol and dichloromethane, but insoluble in water .Wissenschaftliche Forschungsanwendungen
Antioxidative Eigenschaften
6-O-Vanilloylajugol: wurde nachgewiesen, dass es antioxidative Eigenschaften besitzt, insbesondere beim Abfangen freier Radikale . Diese Verbindung zeigt Scavenging-Eigenschaften gegenüber dem 2,2-Diphenyl-1-picrylhydrazyl (DPPH)-Radikal, einem gängigen Indikator für antioxidative Aktivität. Diese Anwendung ist von Bedeutung in der Forschung, die sich auf die Minderung oxidativen Stresses durch Krankheiten wie neurodegenerative Erkrankungen und Herz-Kreislauf-Erkrankungen konzentriert.
Wirkmechanismus
Target of Action
The primary target of 6-O-Vanilloylajugol is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical . DPPH is a stable free radical that has been widely used as a tool for estimating the free radical-scavenging activities of antioxidants.
Mode of Action
This compound interacts with the DPPH radical, demonstrating scavenging properties . This means that it can donate an electron to this radical, neutralizing it and preventing it from causing oxidative damage to cells and tissues.
Pharmacokinetics
It is known to be soluble in organic solvents such as ethanol and dichloromethane, but insoluble in water . This suggests that its bioavailability may be influenced by factors such as the presence of certain solvents or carriers in a formulation.
Result of Action
The primary result of this compound’s action is its antioxidant effect, which is achieved through the scavenging of free radicals . By neutralizing these harmful molecules, it can help to prevent cellular damage and maintain the integrity of cells and tissues.
Eigenschaften
IUPAC Name |
[(1S,4aR,5R,7S,7aS)-7-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-5-yl] 4-hydroxy-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O12/c1-23(30)8-14(33-20(29)10-3-4-12(25)13(7-10)31-2)11-5-6-32-21(16(11)23)35-22-19(28)18(27)17(26)15(9-24)34-22/h3-7,11,14-19,21-22,24-28,30H,8-9H2,1-2H3/t11-,14+,15+,16+,17+,18-,19+,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAISAAYEQAVGA-YYFWYDPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=CC(=C(C=C4)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@H]([C@H]2[C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)C4=CC(=C(C=C4)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What were the key findings regarding the isolation and identification of 6-O-vanilloylajugol from Verbascum lasianthum?
A1: Researchers successfully isolated three iridoid glucosides from the roots of Verbascum lasianthum, including this compound. The structure of this compound was elucidated using a combination of spectroscopic techniques, including UV, IR, 1D and 2D NMR, and LC-ESIMS [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate](/img/structure/B169343.png)

